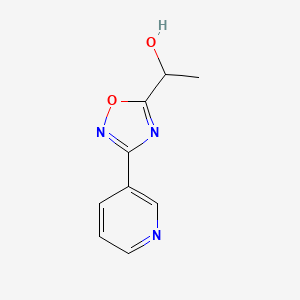

1-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

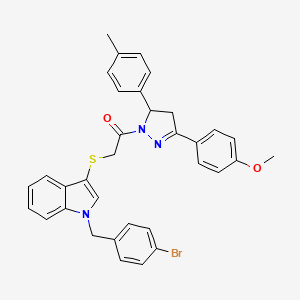

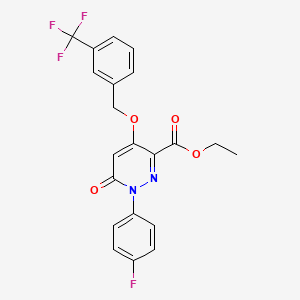

The compound “1-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-ol” is a complex organic molecule that contains a pyridine ring and an oxadiazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Oxadiazole is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom). These rings are likely connected by an ethan-1-ol chain .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and oxadiazole rings, both of which are aromatic and thus relatively stable. The hydroxyl (-OH) group on the ethan-1-ol chain could potentially be involved in reactions such as esterification or ether formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine and oxadiazole rings could contribute to its aromaticity and potentially its planarity. The hydroxyl group could contribute to its polarity and could make the compound capable of forming hydrogen bonds .Applications De Recherche Scientifique

Therapeutic Applications

1,3,4-Oxadiazole derivatives, including compounds with pyridin-3-yl groups, have been extensively studied for their therapeutic potential. These compounds are known for their ability to bind effectively with various enzymes and receptors due to the unique structural features of the 1,3,4-oxadiazole ring, facilitating a wide range of bioactivities. Research has identified these derivatives as potent agents with potential uses in treating various diseases, including cancer, bacterial and fungal infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, viral infections, and more. Their therapeutic worth is attributed to the interactions facilitated by the oxadiazole ring, making these compounds valuable in medicinal chemistry (Verma et al., 2019).

Metal-Ion Sensing Applications

The synthesis of 1,3,4-oxadiazole derivatives, such as those incorporating pyridin-3-yl groups, has also found significant applications in the development of chemosensors for metal-ion detection. These compounds exhibit high photoluminescent quantum yield, excellent thermal and chemical stability, and have potential coordination sites, making them ideal for sensing metal ions. Selective metal-ion sensing mechanisms, including photo-induced electron transfer, excited-state intramolecular proton transfer, and complex formation, highlight their utility in detecting various metal ions with high sensitivity and specificity (Sharma et al., 2022).

Antimicrobial Activity

The antimicrobial activity of 1,3,4-oxadiazole derivatives is another significant area of application. These compounds have been reported to exhibit a broad spectrum of antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. The research indicates that the 1,3,4-oxadiazole ring structure in these derivatives can lead to the development of new drugs with the potential to combat antimicrobial resistance, making them promising candidates for further drug development (Glomb & Świątek, 2021).

Orientations Futures

Propriétés

IUPAC Name |

1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6(13)9-11-8(12-14-9)7-3-2-4-10-5-7/h2-6,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIWSWSLVCHYRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CN=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2689154.png)

![4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B2689160.png)

![tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2689161.png)

![N-(2-ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2689166.png)

![4,7-Dimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2689173.png)